

Application Notes: OGG1 for In Vitro DNA Repair Assays

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Compound of Interest

Compound Name: *OdG1*

Cat. No.: *B1578478*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

8-oxoguanine DNA glycosylase 1 (OGG1) is a primary enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 8-oxo-7,8-dihydroguanine (8-oxoG) from DNA.[1][2][3] This lesion is a common form of oxidative DNA damage induced by reactive oxygen species (ROS) and can lead to G:C to T:A transversions if not repaired.[4] The study of OGG1 activity is crucial for understanding the mechanisms of DNA repair, the cellular response to oxidative stress, and the development of therapeutics targeting DNA repair pathways.[5][6][7] In vitro assays utilizing OGG1 are fundamental tools for assessing DNA damage, evaluating enzyme activity, and screening for inhibitors or activators of OGG1.[5][8]

These application notes provide an overview of the principles and detailed protocols for the most common in vitro assays involving OGG1.

Principle of OGG1-Mediated DNA Repair

OGG1 is a bifunctional DNA glycosylase. Its primary role is to act as a glycosylase, cleaving the N-glycosidic bond between the 8-oxoG base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[4][8][9] OGG1 also possesses a weak AP lyase activity, which can incise the phosphodiester backbone at the 3' side of the AP site via a β -elimination

reaction.[8] However, in vivo, this lyase activity is thought to be slow, and the subsequent processing of the AP site is primarily handled by AP endonuclease 1 (APE1).[8]

Base Excision Repair Pathway Initiated by OGG1

The following diagram illustrates the initial steps of the base excision repair pathway for 8-oxoguanine, highlighting the central role of OGG1.



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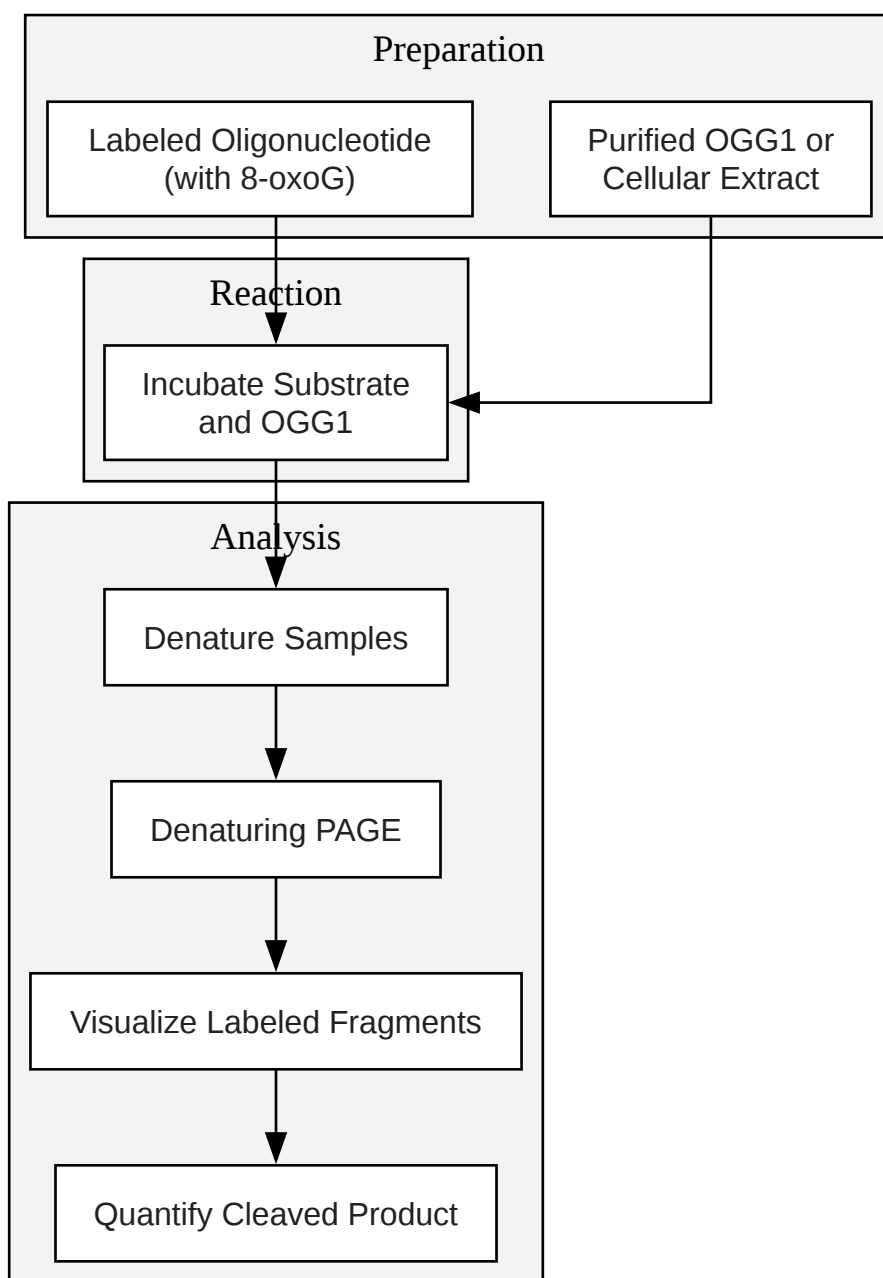
Caption: Base Excision Repair (BER) pathway for 8-oxoguanine.

Key In Vitro Assays

OGG1 Cleavage Assay

The OGG1 cleavage assay is a direct method to measure the glycosylase and lyase activities of OGG1 on a DNA substrate containing an 8-oxoG lesion. The substrate is typically a short, double-stranded oligonucleotide with a fluorescent or radioactive label at one end. Cleavage of the DNA by OGG1 results in a shorter, labeled fragment that can be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE).[10][11]

Experimental Workflow: OGG1 Cleavage Assay



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Caption: Workflow for the OGG1 Cleavage Assay.

Detailed Protocol: OGG1 Cleavage Assay

Materials:

- 5'-labeled dsDNA oligonucleotide containing a single 8-oxoG lesion

- Purified recombinant OGG1 or nuclear/cellular extract
- Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 200 mM NaCl, 1 mg/mL BSA, 5% glycerol)[[10](#)]
- Loading Dye (e.g., 95% formamide, 18 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)[[10](#)]
- Denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 8 M urea)[[10](#)][[11](#)]

Procedure:

- Prepare the reaction mixture in a total volume of 20 μ L, containing the labeled DNA substrate (e.g., 100 fmol) and the OGG1 enzyme or extract (e.g., 22.5 μ g of nuclear extract).[[10](#)]
- Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).[[10](#)]
- Stop the reaction by adding an equal volume of loading dye.[[10](#)]
- Denature the samples by heating at 95°C for 5 minutes, followed by immediate cooling on ice.[[11](#)][[12](#)]
- Load the samples onto a denaturing polyacrylamide gel.
- Run the gel at a constant voltage (e.g., 200 V) for a sufficient time to separate the cleaved and uncleaved products (e.g., 45 minutes).[[10](#)]
- Visualize the labeled DNA fragments using an appropriate imaging system (e.g., LI-COR Odyssey for fluorescent labels).[[10](#)]
- Quantify the intensity of the bands corresponding to the cleaved and uncleaved substrate to determine the percentage of cleavage.

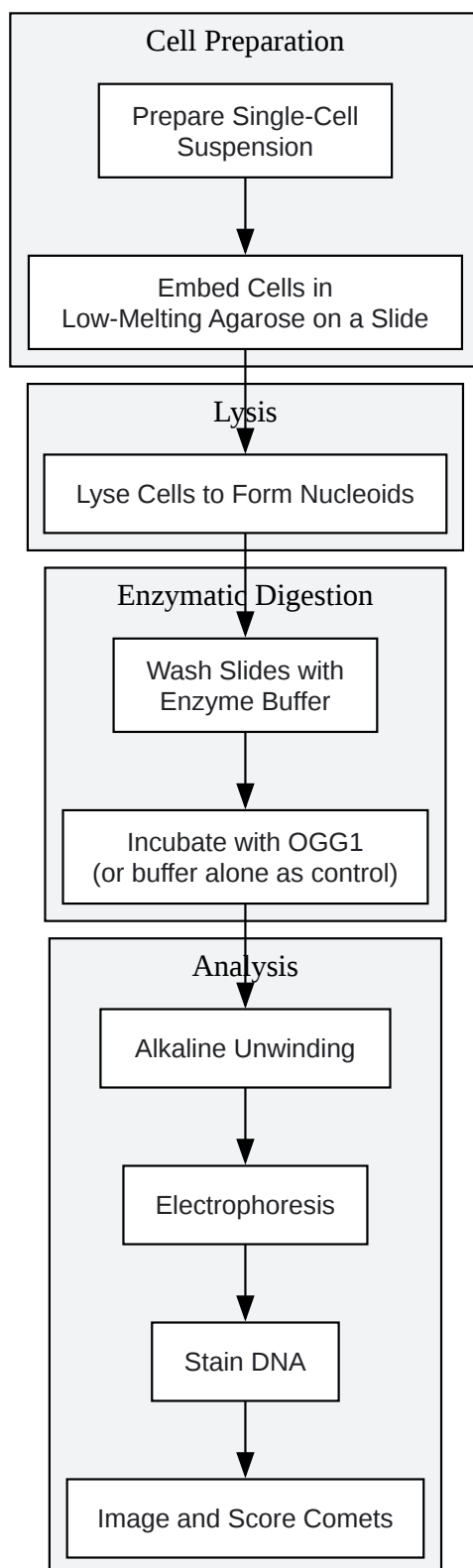
Data Presentation: OGG1 Cleavage Assay Parameters

Parameter	Example Value	Reference
Substrate	5'-IRDye800CW-labeled 37-mer with 8-oxoG	[10]
Substrate Conc.	100 fmol	[10]
Enzyme Source	Hippocampal nuclear extracts	[10]
Enzyme Conc.	22.5 µg	[10]
Reaction Buffer	20 mM Tris-HCl pH 8.0, 1 mM EDTA, 200 mM NaCl, 1 mg/mL BSA, 5% glycerol	[10]
Incubation Temp.	37°C	[10]
Incubation Time	1-4 hours	[10]
Gel	20% polyacrylamide, 8 M urea	[10]

Enzyme-Modified Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[\[13\]](#) To specifically detect oxidative DNA damage, the standard protocol can be modified to include an enzymatic digestion step with OGG1.[\[14\]](#)[\[15\]](#) In this modified assay, OGG1 recognizes and cleaves at 8-oxoG sites within the cellular DNA, converting these lesions into DNA strand breaks. These additional breaks increase the migration of DNA into the "comet tail" during electrophoresis, providing a quantitative measure of OGG1-sensitive sites.[\[15\]](#)

Experimental Workflow: Enzyme-Modified Comet Assay



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Caption: Workflow for the Enzyme-Modified Comet Assay.

Detailed Protocol: Enzyme-Modified Comet Assay

Materials:

- Single-cell suspension
- Microscope slides (pre-coated with 1% normal melting point agarose)
- 1% low melting point agarose
- Lysis Solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)[[13](#)]
- Enzyme Buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0)[[16](#)]
- Purified OGG1
- Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH >13)
- Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
- DNA stain (e.g., SYBR Green)

Procedure:

- Mix approximately 2×10^4 cells with 70 μ L of 1% low melting point agarose at 37°C and pipette onto a pre-coated slide.[[13](#)] Cover with a coverslip and solidify at 4°C for 5 minutes.
- Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.[[16](#)]
- Wash the slides three times for 5 minutes each in enzyme buffer.[[13](#)]
- Drain excess buffer and add 50 μ L of OGG1 diluted in enzyme buffer to the agarose. For control slides, add buffer only.
- Incubate in a humid chamber at 37°C for a specified time (e.g., 30-60 minutes).

- Place slides in a horizontal electrophoresis tank with cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
- Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes.
- Gently remove the slides, wash with neutralization buffer, and stain with a DNA dye.
- Visualize and score the comets using a fluorescence microscope equipped with appropriate software. The net OGG1-sensitive sites are calculated by subtracting the tail moment of buffer-treated cells from that of OGG1-treated cells.[\[15\]](#)

Data Presentation: Enzyme-Modified Comet Assay Parameters

Parameter	Example Value/Condition	Reference
Cell Embedding	2 x 10 ⁴ cells in 1% low melting point agarose	[13]
Lysis Solution	2.5 M NaCl, 100 mM Na ₂ EDTA, 10 mM Tris, pH 10, 1% Triton X-100	[13]
Enzyme Buffer	40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0	[16]
OGG1 Titration	0.00016 to 0.1 U/well	[15]
Digestion	37°C for 30-60 min	General Practice
Electrophoresis	Alkaline (pH >13), ~25V, 20-30 min	General Practice

Fluorescence-Based Assays

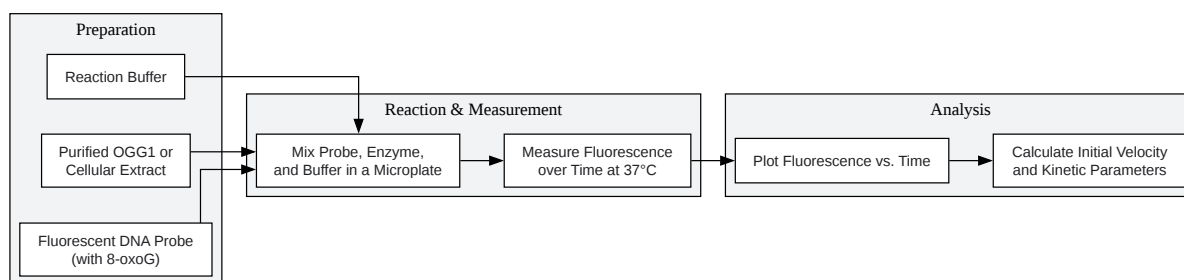
Fluorescence-based assays offer a high-throughput and real-time alternative to gel-based methods for measuring OGG1 activity.[\[8\]](#) These assays typically use a synthetic DNA probe that changes its fluorescent properties upon OGG1-mediated cleavage.

Principle of Fluorescence-Based Assays

Several designs for fluorescent probes exist:

- **Molecular Beacons:** A hairpin-shaped oligonucleotide with a fluorophore on one end and a quencher on the other.[1][2] The 8-oxoG lesion is placed within the loop. When OGG1 cleaves the DNA at the 8-oxoG site, the hairpin structure is destabilized, separating the fluorophore and quencher, resulting in an increase in fluorescence.[1]
- **Direct Quenching Probes:** These probes utilize the 8-oxoG base itself as a quencher for a nearby fluorophore.[8] Upon excision of 8-oxoG by OGG1, the quenching is relieved, leading to a "light-up" signal. This design directly measures the glycosylase activity of OGG1.[8][17]
- **FRET-Based Probes:** These probes rely on Förster Resonance Energy Transfer between a donor and acceptor fluorophore. Cleavage of the probe by OGG1 alters the distance between the fluorophores, leading to a change in the FRET signal.[8]

Experimental Workflow: Real-Time Fluorescence Assay



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Caption: Workflow for a real-time fluorescence-based OGG1 assay.

Detailed Protocol: Real-Time Fluorescence Assay

Materials:

- Fluorescent DNA probe (e.g., OGR1 probe)[8]
- Purified recombinant OGG1
- Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 0.5 mM EDTA, and 0.1% bovine serum albumin)[12]
- Microplate reader with fluorescence detection capabilities

Procedure:

- In a microplate well, prepare the reaction mixture containing the fluorescent probe at a known concentration (e.g., 0.5-10 μ M for kinetic studies).[8]
- Pre-incubate the mixture at 37°C for 5 minutes.[8]
- Initiate the reaction by adding a known concentration of OGG1 (e.g., 0.11 μ M).[8]
- Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., measure emission at 460 nm) at regular intervals over time.[8]
- Record the data and plot the fluorescence intensity versus time.
- The initial reaction velocity can be determined from the linear portion of the curve.[8]
- For inhibitor screening, pre-incubate the enzyme with the test compound before adding the probe.

Data Presentation: Fluorescence Assay and Kinetic Parameters

Parameter	Example Value	Reference
Probe	OGR1	[8]
OGG1 Concentration	0.11 μ M	[8]
Probe Concentration	0.5-10 μ M	[8]
Incubation Temp.	37°C	[8]
Apparent KM of OGR1	0.77 \pm 0.12 μ M	[8]
KI of test inhibitor	0.53 μ M	[8]

Applications in Research and Drug Development

- **Quantifying Oxidative DNA Damage:** The enzyme-modified comet assay is widely used in human biomonitoring and toxicology to measure levels of oxidative DNA damage in cells exposed to various agents.[3][18]
- **Enzyme Kinetics and Mechanism Studies:** Cleavage and fluorescence assays are essential for determining the kinetic parameters (KM, kcat) of OGG1 and its mutants, providing insights into its catalytic mechanism.[8][12]
- **High-Throughput Screening (HTS) for Inhibitors/Activators:** Fluorescence-based assays are particularly well-suited for HTS to identify small molecules that modulate OGG1 activity.[5][17][19] Such compounds have potential applications in cancer therapy and the treatment of inflammatory diseases.[5][6][7]
- **Assessing DNA Repair Capacity:** These assays can be used with cell extracts to compare the DNA repair capacity between different cell types, individuals, or in response to specific treatments.[8]

Conclusion

In vitro assays utilizing OGG1 are versatile and powerful tools for studying oxidative DNA damage and repair. The choice of assay depends on the specific research question, with gel-based cleavage assays offering direct visualization of products, the comet assay providing single-cell resolution of DNA damage, and fluorescence-based assays enabling high-

throughput and real-time kinetic analysis. The detailed protocols and data presented here serve as a guide for researchers to effectively apply these techniques in their studies.

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